Ethyl 8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-2-15-10(14)7-6-11-9-8(13)4-3-5-12(7)9/h3-6,13H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OADOFUSLCYIVLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2N1C=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation Reaction
The condensation step is crucial and often involves refluxing the reactants in a solvent like ethanol or 1,2-dimethoxyethane. However, yields can be variable, and the reaction conditions may need optimization for specific substituents.
Hydrolysis
Following the condensation, hydrolysis of the resulting ester is typically performed in an alkaline aqueous solution to yield the carboxylate. This step is generally straightforward but requires careful control of pH and temperature to avoid side reactions.
Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted organic synthesis (MAOS) offers a faster and more efficient alternative to traditional heating methods. MAOS can significantly reduce reaction times and improve yields for certain imidazo[1,2-a]pyridine derivatives.
Advantages of MAOS
Example of MAOS Conditions
For the synthesis of disubstituted imidazo[1,2-a]pyridines, MAOS conditions might involve heating at 120°C for 20-30 minutes using ethanol as the solvent.
Two-Step One-Pot Synthesis
Another efficient method involves a two-step one-pot procedure using N,N-dimethylformamide dimethyl acetate (DMF-DMA) as a key reagent. This approach allows for the synthesis of 3-substituted imidazo[1,2-a]pyridines in moderate to high yields.
Reaction Conditions
Advantages
- Convenience : All steps are performed in one pot.
- Efficiency : High yields can be achieved with minimal purification required.
Copper-Catalyzed Three-Component Reactions
Copper-catalyzed three-component reactions offer a versatile method for synthesizing polysubstituted imidazo[1,2-a]pyridines. These reactions involve the combination of 2-aminopyridines, sulfonyl azides, and terminal alkynes or ynones.
Mechanism
The reaction proceeds through a CuAAC/ring-cleavage process, forming a highly active intermediate that is then captured by the 2-aminopyridine to yield the final product.
Advantages
- Flexibility : Allows for a wide range of substituents.
- Yield : Can achieve excellent yields under optimized conditions.
Comparison of Synthesis Methods
| Synthesis Method | Advantages | Limitations |
|---|---|---|
| Traditional Condensation | Well-established protocols | Variable yields, lengthy reaction times |
| MAOS | Fast, high yields, efficient | Requires specialized equipment |
| Two-Step One-Pot | Convenient, moderate to high yields | Limited substrate scope |
| Copper-Catalyzed | Flexible, excellent yields | Requires copper catalyst, complex mechanism |
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethyl ester group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 8-oxoimidazo[1,2-a]pyridine-3-carboxylate.
Reduction: Formation of 8-hydroxyimidazo[1,2-a]pyridine-3-carboxamide.
Substitution: Formation of various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Ethyl 8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by binding to receptor sites, influencing cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
a) 8-Substituted Derivatives
- Ethyl 8-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate (CAS 1254309-85-7): The bromo and trifluoromethyl groups enhance electrophilic reactivity, making it useful in cross-coupling reactions. Its molecular weight (unreported in evidence) is likely higher than the hydroxy analog due to Br (79.9 g/mol) and CF₃ (69 g/mol) substituents .
b) 2-Substituted Derivatives
- Ethyl 2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylate (3f): Methyl groups at positions 2 and 5 reduce polarity, increasing hydrophobicity. Synthesized via refluxing 2-amino-6-methylpyridine with ethyl 2-chloroacetoacetate in EtOH (83% yield) .
Functional Group Modifications
a) Carboxylate Variants
- Ethyl 4-methylthio-2-oxo-2H-pyrano[2’,3’:4,5]imidazo[1,2-a]pyridine-3-carboxylate (7d): The methylthio and oxo groups alter electronic density, reflected in IR carbonyl stretches (ν 1703 cm⁻¹) . Melting point (172–175°C) is higher than non-fused analogs due to rigid pyrano-fused structure .
- Ethyl 7,9-dimethyl-4-methylthio-2-oxo-2H-pyrano[...]-3-carboxylate (7f): Additional methyl groups raise the melting point (181–184°C) and slightly lower the IR carbonyl stretch (ν 1693 cm⁻¹), suggesting weaker conjugation .
b) Hydroxy vs. Halogen Substituents
- The 8-hydroxy group in the target compound increases hydrogen-bonding capability, enhancing solubility in polar solvents compared to halogenated analogs (e.g., 8-bromo or 8-iodo derivatives). However, hydroxy groups may also reduce metabolic stability in vivo.
Key Data Table: Structural and Physical Properties
*Calculated based on molecular formula.
Biological Activity
Ethyl 8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound has garnered attention due to its significant biological activities, particularly in the fields of antimicrobial and anticancer research. Below is a comprehensive analysis of its biological activity, including relevant data tables and research findings.
- Molecular Formula : C₁₁H₁₂N₂O₃
- Molecular Weight : Approximately 220.23 g/mol
- Structure : Characterized by a fused bicyclic structure that includes both imidazole and pyridine rings.
Antimicrobial Properties
Research has demonstrated that this compound exhibits potent antimicrobial effects. It has been evaluated against various bacterial strains, including Mycobacterium tuberculosis (Mtb).
Minimum Inhibitory Concentration (MIC) Studies :
A study reported that several derivatives of imidazo[1,2-a]pyridine-3-carboxamides showed MIC values as low as against replicating Mtb strains, indicating strong antimicrobial efficacy. Notably, compounds derived from this family have been shown to outperform existing clinical candidates in terms of potency against multidrug-resistant strains .
| Compound | MIC (μM) | Target Organism |
|---|---|---|
| This compound | ≤ 1 | Mycobacterium tuberculosis |
| Compound 18 (related derivative) | ≤ 0.006 | Multidrug-resistant Mtb |
Anticancer Properties
The anticancer potential of this compound has also been explored. The mechanism of action involves the compound's ability to bind to specific enzymes and receptors involved in cancer cell proliferation and survival.
Mechanism of Action :
- Enzyme Interaction : The compound modulates the activity of certain kinases and other proteins that are critical in cancer pathways.
- Cell Cycle Arrest : Preliminary studies suggest that it may induce cell cycle arrest in cancer cells, leading to apoptosis.
Study on Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against various bacterial strains. The results indicated a broad-spectrum antimicrobial effect, particularly against Gram-positive bacteria.
Study on Anticancer Activity
In vitro studies have shown that this compound can inhibit the growth of several cancer cell lines. For instance, treatment with this compound resulted in a significant reduction in cell viability in breast cancer cell lines compared to untreated controls.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and potential toxicity of this compound is crucial for its therapeutic application. Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics in animal models.
| Parameter | Value |
|---|---|
| Oral Bioavailability | High |
| Half-life | Approximately 5 hours |
| Clearance Rate | Moderate |
Q & A
Q. What are the common synthetic routes for Ethyl 8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate and its derivatives?
The synthesis typically involves cycloisomerization or cyclization reactions. For example:
- Cycloisomerization : Using N-propargylpyridinium precursors under basic conditions (e.g., sodium hydroxide in aqueous medium) to form the imidazo[1,2-a]pyridine core .
- Multi-step cyclization : Chlorinated pyridine derivatives are reacted with ethyl glycinate or similar reagents to introduce ester groups, followed by functionalization at the 8-position (e.g., hydroxy, amino, or chloro substituents) .
- Nucleophilic substitution : Post-cyclization modifications, such as introducing ethoxy-oxoethoxy groups via substitution reactions under basic conditions .
Q. What spectroscopic and analytical methods are used to characterize this compound and its derivatives?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm hydrogen and carbon environments, particularly the fused-ring system and substituent positions .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and purity (e.g., HRMS (ESI) with <2 ppm error) .
- Infrared Spectroscopy (IR) : Identifies functional groups like ester carbonyls (1693–1700 cm) and hydroxyl or amino stretches .
- X-ray crystallography : Resolves 3D conformations, such as planar fused-ring systems with steric deviations from substituents .
Advanced Research Questions
Q. How do substituents at the 8-position influence reactivity and bioactivity?
Substituents critically modulate properties:
- Hydroxy/ethoxy groups : Enhance hydrogen-bonding capacity, improving solubility and target binding (e.g., in kinase inhibitors) .
- Chloro/bromo groups : Increase electrophilicity for cross-coupling reactions (e.g., Suzuki-Miyaura) and alter pharmacokinetic profiles .
- Amino groups : Enable further derivatization (e.g., amidation) and enhance antimicrobial activity against resistant pathogens .
- Trifluoromethyl groups : Improve metabolic stability and bioavailability via hydrophobic interactions .
Methodological Insight : Structure-activity relationship (SAR) studies combined with computational docking can predict substituent effects .
Q. How can contradictory data in biological activity studies be resolved?
Contradictions often arise from:
- Substituent positional isomerism : For example, 6-bromo vs. 8-bromo derivatives exhibit distinct antimicrobial profiles .
- Assay variability : Standardize protocols (e.g., MIC testing for antimicrobial activity) and use orthogonal assays (e.g., SPR for binding affinity).
- Stereochemical effects : Use enantioselective synthesis and chiral HPLC to isolate active stereoisomers .
Case Study : Ethyl 8-amino-7-chloro derivatives showed conflicting cytotoxicity data; resolving this required purity validation via HRMS and dose-response assays .
Q. What strategies optimize selective functionalization of the imidazo[1,2-a]pyridine core?
- Lewis acid catalysis : For C-3 Friedel-Crafts acylation, AlCl or FeCl selectively activates the position, avoiding side reactions .
- Protecting groups : Temporarily block reactive sites (e.g., hydroxyl groups) during substitution or oxidation steps .
- Solvent control : Polar aprotic solvents (DMF, DMSO) improve nucleophilic substitution efficiency at the 8-position .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
